Enhanced Electron Mobility in NTI-Based Semiconductors vs. Unsubstituted NDI Analogs: A Quantitative Benchmark
Derivatives of naphtho[2,3-b]thiophene, specifically naphtho[2,3-b]thiophene diimide (NTI), have been shown to significantly outperform their unsubstituted naphthalene diimide (NDI) counterparts in electron mobility when integrated into OFET devices. In one head-to-head study, an NTI-terminated acceptor triad (NTI-BTT) achieved an electron mobility of 0.13 cm² V⁻¹ s⁻¹, which is four times higher than the NDI-based counterpart in the same device architecture [1]. This quantifiable improvement is directly attributable to the enhanced electron-withdrawing capability and more planar backbone conferred by the fused thiophene ring on the naphthalene core, a structural feature that can be further functionalized starting from the 4,9-dimethylnaphtho[2,3-b]thiophene precursor.
| Evidence Dimension | Electron mobility (μe) in OFET devices |
|---|---|
| Target Compound Data | 0.13 cm² V⁻¹ s⁻¹ for NTI-BTT-based OFET |
| Comparator Or Baseline | ~0.0325 cm² V⁻¹ s⁻¹ for NDI-based counterpart |
| Quantified Difference | Four times (4x) higher electron mobility |
| Conditions | Bottom-gate top-contact (BGTC) OFET, spin-coated film, ambient conditions |
Why This Matters
A four-fold increase in electron mobility is a substantial performance gain for n-type organic semiconductors, directly translating to faster switching speeds and higher current output in OFET-based logic circuits and displays.
- [1] Ran, H.; Wang, K.; Wang, J.; et al. Naphtho[2,3-b]thiophene diimide-terminated acceptor triads for improved n-type organic semiconductors. Sci. China Mater. 2025, 68, 1777–1787. View Source
